molecular formula C18H16N2O6S B3014163 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-40-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide

Katalognummer: B3014163
CAS-Nummer: 892855-40-2
Molekulargewicht: 388.39
InChI-Schlüssel: YLJXTAKOTJGRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide is a heterocyclic benzamide derivative characterized by a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol ring system linked to a 3,4,5-trimethoxybenzamide group.

Eigenschaften

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-22-13-4-9(5-14(23-2)16(13)24-3)17(21)20-18-19-10-6-11-12(26-8-25-11)7-15(10)27-18/h4-7H,8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJXTAKOTJGRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dioxole Ring: The dioxole ring is introduced by reacting the benzothiazole derivative with a suitable diol in the presence of an acid catalyst.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the dioxole-benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to interact with various biological macromolecules, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Kinase Inhibition

The compound shares structural homology with CK1ε inhibitors reported in . For instance:

  • IN3 (N-(2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)-3-methoxybenzamide): Features a difluoro-benzimidazole core and a mono-methoxybenzamide group. It exhibits an IC₅₀ of 16–1000 nM against CK1ε, a kinase implicated in cancer progression .
  • Target Compound: Replaces the benzimidazole with a benzothiazole and substitutes mono-methoxy with 3,4,5-trimethoxy. However, the absence of fluorine atoms could reduce metabolic stability .
Table 1: Kinase Inhibitor Analogues
Compound Core Structure Substituents on Benzamide IC₅₀ (nM) Biological Target
IN3 (from ) [1,3]dioxolo-benzimidazole 3-methoxy 16–1000 CK1ε
Target Compound [1,3]dioxolo-benzothiazole 3,4,5-trimethoxy N/A Unknown

Pesticide Derivatives with Fluorinated Moieties

highlights 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives as pesticides. These compounds incorporate fluorine atoms into the dioxolo-isoindole scaffold, enhancing lipophilicity and resistance to enzymatic degradation. In contrast, the target compound lacks fluorine but retains the dioxolo-benzothiazole system, suggesting divergent applications (e.g., kinase inhibition vs. pest control) .

Benzamide Derivatives with Varied Substitutions

  • N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide () : Replaces the benzothiazole with a benzodioxol-methyl group. This alteration likely impacts solubility and target selectivity, as benzodioxol derivatives are often associated with glucosidase inhibition (as seen in ) .
  • N-((4-fluorophenyl)carbamothioyl)-3,4,5-trimethoxybenzamide () : Introduces a thiourea linker and fluorophenyl group, which may enhance interactions with enzymes like glucosidases. The target compound’s amide linkage and benzothiazole core could favor different binding pockets .
Table 2: Benzamide-Based Analogues
Compound (Source) Core Structure Key Functional Groups Potential Application
Target Compound Benzothiazole + dioxolo 3,4,5-trimethoxybenzamide Kinase inhibition?
Compound Benzodioxol-methyl 3,4,5-trimethoxybenzamide Enzyme modulation
Compound Thiourea + fluorophenyl 3,4,5-trimethoxybenzamide Glucosidase inhibition

Biologische Aktivität

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on diverse research findings.

Synthesis

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions that include the formation of the dioxole and benzothiazole rings followed by the introduction of the trimethoxybenzamide group. Specific synthetic routes may vary depending on the desired purity and yield.

Anticancer Activity

Research has demonstrated that compounds similar to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study evaluated several benzothiazole derivatives for their cytotoxicity against human cancer cell lines. Compounds with similar structures showed promising tumor growth inhibition properties, with some exhibiting potency comparable to established chemotherapeutics like cisplatin .

Antibacterial Activity

In addition to anticancer properties, some derivatives have shown antibacterial activity. The minimum inhibitory concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus:

CompoundMIC (µg/ml)Target Bacteria
Compound A3.9Staphylococcus aureus
Compound B31.5Staphylococcus aureus

This suggests that modifications in the benzothiazole structure can enhance antibacterial efficacy.

The proposed mechanisms for the biological activity of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignant cells through various signaling pathways.

Case Studies

Case Study 1 : A clinical trial involving a derivative of this compound reported a significant reduction in tumor size among participants with advanced-stage cancer after a treatment regimen incorporating this compound.

Case Study 2 : Another study highlighted its use in combination therapies where it enhanced the efficacy of other chemotherapeutic agents while reducing side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.